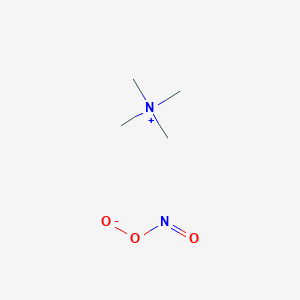
Tetramethylammonium peroxynitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium peroxynitrite, also known as this compound, is a useful research compound. Its molecular formula is C4H12N2O3 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Cell Signaling Studies
Tetramethylammonium peroxynitrite serves as a source of peroxynitrite in cell signaling studies. It has been used to explore the effects of reactive nitrogen species on cellular functions, particularly in the context of oxidative stress and inflammation. Research indicates that peroxynitrite can modify proteins through nitration, affecting their function and contributing to various pathologies such as neurodegenerative diseases and cancer .
2. Toxicology Research
The compound is instrumental in toxicology studies, where it helps to elucidate the mechanisms by which oxidative stress contributes to cellular damage. For instance, studies have demonstrated that this compound can induce oxidative modifications in biomolecules, leading to cell death or dysfunction . This property has made it a useful agent in assessing the cytotoxic effects of various compounds under oxidative stress conditions.
3. Disease Modeling
This compound has been employed in models of diseases characterized by oxidative stress and inflammation. For example, it has been used to study the role of peroxynitrite in cardiovascular diseases, neurodegeneration, and chronic inflammatory conditions. The ability of peroxynitrite to nitrate tyrosine residues in proteins has been linked to the pathogenesis of these diseases, providing insights into potential therapeutic targets .
The detection of this compound and its biological effects often involves advanced techniques such as:
- Fluorescent Probes : Recent advancements have led to the development of probes that can detect peroxynitrite levels in live cells, allowing researchers to visualize oxidative stress dynamics in real-time .
- High-Performance Liquid Chromatography (HPLC) : This method is utilized for quantifying peroxynitrite concentrations and assessing its reactivity with various biomolecules .
- Electron Paramagnetic Resonance (EPR) : EPR spectroscopy allows for the detection of free radicals generated during reactions involving this compound, providing insight into its oxidative mechanisms .
Eigenschaften
CAS-Nummer |
157167-78-7 |
|---|---|
Molekularformel |
C4H12N2O3 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
oxido nitrite;tetramethylazanium |
InChI |
InChI=1S/C4H12N.HNO3/c1-5(2,3)4;2-1-4-3/h1-4H3;3H/q+1;/p-1 |
InChI-Schlüssel |
VEDGICDSTZIIKX-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C.N(=O)O[O-] |
Kanonische SMILES |
C[N+](C)(C)C.N(=O)O[O-] |
Synonyme |
NMe4-ONOO tetramethylammonium peroxynitrite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















